molecular formula C16H12Cl2N4O2 B3827719 N',N''-1,2-ethanediylidenebis(2-chlorobenzohydrazide)

N',N''-1,2-ethanediylidenebis(2-chlorobenzohydrazide)

Cat. No. B3827719
M. Wt: 363.2 g/mol
InChI Key: ZZGGPBDNRNNXEX-LQGKIZFRSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for “N’,N’'-1,2-ethanediylidenebis(2-chlorobenzohydrazide)” is not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving “N’,N’'-1,2-ethanediylidenebis(2-chlorobenzohydrazide)” are not clearly documented in the search results. It’s possible that this compound may participate in various chemical reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’,N’'-1,2-ethanediylidenebis(2-chlorobenzohydrazide)” are not clearly documented in the search results. These properties could include characteristics such as molecular weight, density, boiling and melting points, and solubility in various solvents .

Mechanism of Action

The mechanism of action for “N’,N’'-1,2-ethanediylidenebis(2-chlorobenzohydrazide)” is not clearly defined in the search results. The mechanism of action typically refers to the specific biochemical interaction through which a substance produces its pharmacological effect .

Safety and Hazards

The safety and hazards associated with “N’,N’'-1,2-ethanediylidenebis(2-chlorobenzohydrazide)” are not clearly documented in the search results. It’s crucial to handle all chemical compounds with appropriate safety measures to minimize risks .

Future Directions

The future directions for research and applications involving “N’,N’'-1,2-ethanediylidenebis(2-chlorobenzohydrazide)” are not clearly documented in the search results. Future research could potentially explore its synthesis, properties, and potential applications .

properties

IUPAC Name

2-chloro-N-[(E)-[(2E)-2-[(2-chlorobenzoyl)hydrazinylidene]ethylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c17-13-7-3-1-5-11(13)15(23)21-19-9-10-20-22-16(24)12-6-2-4-8-14(12)18/h1-10H,(H,21,23)(H,22,24)/b19-9+,20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGPBDNRNNXEX-LQGKIZFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC=NNC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C=N/NC(=O)C2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(E)-[(2E)-2-[(2-chlorobenzoyl)hydrazinylidene]ethylidene]amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N',N''-1,2-ethanediylidenebis(2-chlorobenzohydrazide)
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N',N''-1,2-ethanediylidenebis(2-chlorobenzohydrazide)
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N',N''-1,2-ethanediylidenebis(2-chlorobenzohydrazide)
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N',N''-1,2-ethanediylidenebis(2-chlorobenzohydrazide)
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N',N''-1,2-ethanediylidenebis(2-chlorobenzohydrazide)
Reactant of Route 6
N',N''-1,2-ethanediylidenebis(2-chlorobenzohydrazide)

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